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molecular formula C7H13N3 B1586730 3-Isopropyl-1-methyl-1H-pyrazol-5-amine CAS No. 3702-12-3

3-Isopropyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B1586730
M. Wt: 139.2 g/mol
InChI Key: KGEGNOFPNKTJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249172B2

Procedure details

Under nitrogen atmosphere, the compound of Example 2A (8.03 g, 72 mmol) was dissolved in alcohol (50 mL). Methylhydrazine (3.32 g, 72 mmol) was added. The resultant mixture was slowly warmed and refluxed with stirring. The reaction was kept for 3 hr. The reaction was stopped and cooled to room temperature. Alcohol was rotary-evaporated to obtain a crude product as oil. The crude product was purified with column chromatography (eluant: petroleum ether/ethyl acetate=1:1) to give 5.2 g of the title compound. MS (ESI): m/z 140 (M+H)+
Name
compound
Quantity
8.03 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
3.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:9])[C:3](=C=O)[CH2:4][C:5]#[N:6].[CH3:10][NH:11][NH2:12]>>[CH3:10][N:11]1[C:5]([NH2:6])=[CH:4][C:3]([CH:2]([CH3:1])[CH3:9])=[N:12]1

Inputs

Step One
Name
compound
Quantity
8.03 g
Type
reactant
Smiles
CC(C(CC#N)=C=O)C
Name
alcohol
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Methylhydrazine
Quantity
3.32 g
Type
reactant
Smiles
CNN
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
Alcohol was rotary-evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product as oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified with column chromatography (eluant: petroleum ether/ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C=C1N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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